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One

Cat. No.: B155515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of chiral chromane

derivatives using the Sharpless asymmetric dihydroxylation as the key chirality-inducing step.

Chromanes are a privileged scaffold in medicinal chemistry, and the ability to synthesize them

in an enantiomerically pure form is of significant interest for drug discovery and development.

The Sharpless asymmetric dihydroxylation allows for the conversion of a prochiral 2H-

chromene (benzopyran) substrate into a chiral cis-diol with high enantioselectivity. This diol can

then be further functionalized to generate a variety of chromane derivatives. This method offers

a reliable and predictable way to control the stereochemistry of the final chromane product.

Workflow for Chromane Synthesis
The overall synthetic strategy involves two main stages: the Sharpless asymmetric

dihydroxylation of a 2H-chromene precursor, followed by subsequent chemical transformations

of the resulting diol to afford the desired chromane derivatives.
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Caption: Overall workflow for the synthesis of chromane derivatives.
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Catalytic Cycle of Sharpless Asymmetric
Dihydroxylation
The enantioselectivity of the Sharpless asymmetric dihydroxylation is achieved through a

catalytic cycle involving an osmium catalyst and a chiral ligand. The choice of ligand (either

(DHQ)₂PHAL or (DHQD)₂PHAL, typically in the form of AD-mix-α or AD-mix-β) determines the

facial selectivity of the dihydroxylation.[1]
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Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Data Presentation
The following table summarizes representative quantitative data for the Sharpless asymmetric

dihydroxylation in the synthesis of a chromane precursor and other relevant olefins.
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Substrate
Ligand (AD-
mix)

Product Yield (%)
Enantiomeri
c Excess
(ee%)

Reference

1-(2,2-

dimethyl-2H-

chromen-6-

yl)ethan-1-

one

(DHQ)₂PHAL

1-

((3R,4R)-3,4-

Dihydroxy-

2,2-

dimethylchro

man-6-

yl)ethan-1-

one

70.8 (for two

steps)
Not Reported [2]

1-(2,2-

dimethyl-2H-

chromen-6-

yl)ethan-1-

one

(DHQD)₂PHA

L

1-

((3S,4S)-3,4-

Dihydroxy-

2,2-

dimethylchro

man-6-

yl)ethan-1-

one

Not Reported Not Reported [3]

α,β-

unsaturated

ester

AD-mix-β Diol 89.9 98 [4]

Vinyl-

substituted

compound

(DHQD)₂PHA

L

Optically

active vicinal

diol

88 >95 [5]

α,β-

unsaturated

ketone

Not Specified Diol 65 Not Reported [5]

Experimental Protocols
Synthesis of 1-((3R,4R)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one (AD-mix-α

conditions)[2]
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This protocol details the synthesis of the (3R,4R)-diol, a precursor to one of the chromane

stereoisomers.

Materials:

1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one

AD-mix-α (containing (DHQ)₂PHAL)

Potassium ferricyanide (K₃Fe(CN)₆)

Potassium carbonate (K₂CO₃)

Potassium osmate dihydrate (K₂OsO₂(OH)₄)

Methanesulfonamide (CH₃SO₂NH₂)

tert-Butanol (t-BuOH)

Water (H₂O)

Sodium sulfite (Na₂SO₃)

Chloroform (CHCl₃)

Silica gel for column chromatography

Procedure:

A mixture of K₃Fe(CN)₆ (2.23 g, 6.77 mmol), K₂CO₃ (936 mg, 6.77 mmol), (DHQ)₂PHAL (36

mg, 0.045 mmol), and K₂OsO₂(OH)₄ (17 mg, 0.045 mmol) is dissolved in a mixture of t-

BuOH (15 mL) and H₂O (15 mL).

The resulting solution is cooled to 0 °C in an ice bath.

Methanesulfonamide (215 mg, 2.26 mmol) is added to the cooled solution, and the mixture is

stirred.
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A solution of 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one (456 mg, 2.26 mmol) in a mixture

of t-BuOH (8 mL) and H₂O (8 mL) is added to the reaction mixture after 15 minutes of

stirring.

The reaction mixture is vigorously stirred at 0 °C for 4.5 days.

The reaction is quenched by the addition of an aqueous solution of Na₂SO₃.

The mixture is extracted with CHCl₃.

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and

concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography to yield the desired diol.

Synthesis of 1-((3S,4S)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one (AD-mix-β

conditions)[3]

This protocol details the synthesis of the (3S,4S)-diol, the enantiomer of the previously

described diol.

Materials:

1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one

AD-mix-β (containing (DHQD)₂PHAL)

Potassium ferricyanide (K₃Fe(CN)₆)

Potassium carbonate (K₂CO₃)

Potassium osmate dihydrate (K₂OsO₂(OH)₄)

Methanesulfonamide (CH₃SO₂NH₂)

tert-Butanol (t-BuOH)

Water (H₂O)
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Sodium sulfite (Na₂SO₃)

Chloroform (CHCl₃)

Silica gel for column chromatography

Procedure:

A mixture of K₃Fe(CN)₆ (3.292 g, 10 mmol), K₂CO₃ (1.382 g, 10 mmol), (DHQD)₂PHAL (53

mg, 0.067 mmol), and K₂OsO₂(OH)₄ (25 mg, 0.067 mmol) is dissolved in a mixture of t-

BuOH (20 mL) and H₂O (20 mL).

The solution is cooled to 0 °C in an ice bath.

Methanesulfonamide (317 mg, 3.333 mmol) is added to the cooled solution, and the mixture

is stirred.

A solution of 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one (674 mg, 3.333 mmol) in a

mixture of t-BuOH (13 mL) and H₂O (13 mL) is added to the reaction mixture after 15

minutes of stirring.

The reaction mixture is vigorously stirred at 0 °C for 4.5 days.

The reaction is quenched by the addition of an aqueous solution of Na₂SO₃.

The mixture is extracted with CHCl₃.

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and

concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography to afford the desired diol.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting.

Appropriate safety precautions should be taken when handling all chemicals. Osmium tetroxide

and its derivatives are highly toxic and should be handled with extreme care in a well-ventilated

fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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